5-Nitro-3,3'-bipyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-5-pyridin-3-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-8(7-2-1-3-12-4-7)5-13-6-9(10)14(15)16/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEAGCPMTVQOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Functionalized Bipyridine Scaffolds in Modern Chemistry
Bipyridine scaffolds are a cornerstone in various areas of chemistry due to their versatile nature. These structures, consisting of two interconnected pyridine (B92270) rings, serve as fundamental building blocks in the development of a wide range of molecular entities.
Functionalized bipyridines, which have additional chemical groups attached to the main bipyridine structure, are of particular interest. mdpi.com The introduction of different functional groups allows chemists to fine-tune the electronic and steric properties of the molecule, leading to tailored functionalities. acs.orgresearchgate.net This adaptability makes them invaluable in fields such as catalysis, materials science, and supramolecular chemistry. mdpi.com
In materials science, functionalized bipyridines are employed as linkers in the construction of metal-organic frameworks (MOFs) and other self-assembled architectures. acs.orgresearchgate.net The ability to introduce various substituents onto the bipyridine skeleton is crucial for creating 2D self-assembled patterns on surfaces. researchgate.net Furthermore, the quaternization of the nitrogen atoms in 4,4'-bipyridines leads to the formation of viologens, which are known for their electrochemical properties. mdpi.com
The synthesis of these functionalized bipyridines can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. chemrxiv.orgacs.org Researchers continue to develop new and efficient synthetic routes to access a diverse range of substituted bipyridines. mdpi.compreprints.org
Fundamental Roles of Nitro and Amino Functional Groups in Organic and Coordination Chemistry
The presence of both a nitro (NO₂) and an amino (NH₂) group on the 5-Nitro-3,3'-bipyridin-4-amine backbone imparts a unique set of chemical characteristics to the molecule. These two functional groups are fundamental in both organic and coordination chemistry, each contributing distinct properties that influence the molecule's reactivity and potential applications.
The nitro group is a strong electron-withdrawing group. mdpi.comhud.ac.ukuniroma2.it This property significantly reduces the electron density of the aromatic system to which it is attached, making the scaffold more susceptible to reactions with nucleophiles. mdpi.comhud.ac.ukuniroma2.it In organic synthesis, the nitro group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, making it a valuable intermediate in the synthesis of complex organic molecules. uts.edu.auscispace.comorganic-chemistry.org
The amino group , conversely, is typically an electron-donating group, which can increase the electron density of the aromatic ring. tandfonline.com This group is a key player in coordination chemistry, where it can act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex. wikipedia.orgmdpi.comsioc-journal.cn Amino acids, which contain an amino group, are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.netat.ua The amino group's ability to act as a neutral donor moiety is a crucial aspect of its coordination behavior. mdpi.com
The interplay between the electron-withdrawing nitro group and the electron-donating amino group in this compound creates a push-pull electronic effect, which can lead to interesting photophysical and electrochemical properties.
Overview of Academic Research Trajectories for Substituted Bipyridines
Academic research into substituted bipyridines is a vibrant and expanding field, driven by the wide-ranging applicability of these compounds. Current research trajectories focus on several key areas:
Synthesis of Novel Derivatives: A primary focus is the development of new and efficient synthetic methodologies to create a wider variety of functionalized bipyridines. mdpi.comacs.org This includes the use of various cross-coupling reactions and the exploration of novel starting materials. preprints.org
Catalysis: Substituted bipyridines are extensively studied as ligands in transition-metal catalysis. mdpi.com Research is ongoing to design and synthesize bipyridine ligands that can improve the efficiency, selectivity, and scope of catalytic transformations.
Materials Science: The use of substituted bipyridines as building blocks for advanced materials continues to be a major research direction. acs.orgresearchgate.net This includes their incorporation into MOFs, polymers, and supramolecular assemblies with tailored optical, electronic, and magnetic properties.
Medicinal Chemistry: Bipyridine derivatives are being investigated for their potential therapeutic applications. smolecule.com Research in this area focuses on synthesizing and evaluating bipyridine-based compounds for their biological activity.
The specific compound, 5-Nitro-3,3'-bipyridin-4-amine, with its particular substitution pattern, fits within these broader research trends. The presence of the nitro and amino groups on the 3,3'-bipyridine (B1266100) scaffold makes it a candidate for studies in materials science, particularly in the context of nonlinear optics, and as an intermediate for the synthesis of more complex, potentially biologically active, molecules.
Below is a table summarizing key properties of the compounds mentioned in this article.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 79739-23-4 | C₁₀H₈N₄O₂ |
| 3-Nitropyridine | 2530-26-9 | C₅H₄N₂O₂ |
| 3-Nitropyridin-4-amine | 1681-37-4 | C₅H₅N₃O₂ |
| 5-Nitropyridin-3-amine | 934-59-8 | C₅H₅N₃O₂ |
| [2,2'-Bipyridin]-4-amine | 14151-21-4 | C₁₀H₉N₃ |
This article details the synthetic methodologies for the chemical compound this compound and related functionalized bipyridines. The content is structured to focus on the construction of the core 3,3'-bipyridine structure and the subsequent introduction of the nitro group.
Coordination Chemistry and Ligand Properties of 5 Nitro 3,3 Bipyridin 4 Amine
Coordination Modes and Binding Affinity with Diverse Metal Centers
There is no available information regarding the coordination behavior of 5-Nitro-3,3'-bipyridin-4-amine with any metal centers.
While bipyridine moieties are well-known for their chelating properties, no studies have specifically investigated this aspect for this compound.
The electronic influence of the nitro and amino groups on the donor properties and basicity of the 3,3'-bipyridine (B1266100) core in this specific arrangement has not been documented.
There are no reports on the synthesis or characterization of either homo- or heteroleptic complexes involving this compound as a ligand.
Structural Characterization of Metal Complexes
As no metal complexes of this compound have been reported, no structural characterization data is available.
No single-crystal X-ray diffraction studies have been published for any metal complexes of this ligand.
There are no NMR spectroscopic or other solution-phase studies available that would provide insight into the structure of potential complexes.
Electronic and Spectroscopic Properties of Coordination Compounds
The electronic properties of coordination compounds derived from this compound are significantly influenced by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2). This push-pull electronic configuration on one of the pyridine (B92270) rings, combined with the bipyridine framework, dictates the characteristics of the metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) transitions.
UV-Vis Absorption and Emission Characteristics of Metal Complexes
The UV-Vis absorption spectra of metal complexes with this compound are expected to exhibit distinct bands. Typically, intense absorptions in the ultraviolet region (250-350 nm) can be assigned to π→π* intraligand transitions within the bipyridine framework. The presence of the nitro and amino substituents is likely to cause a red-shift in these transitions compared to unsubstituted bipyridine.
Lower energy bands in the visible region are characteristic of MLCT transitions, where electron density is transferred from the metal d-orbitals to the ligand's π*-orbitals. The energy of these MLCT bands is sensitive to the nature of the metal ion, its oxidation state, and the solvent polarity. The electron-withdrawing nitro group is expected to lower the energy of the ligand's LUMO, facilitating the MLCT process and potentially shifting the absorption to longer wavelengths.
Upon excitation into these absorption bands, many bipyridine metal complexes exhibit luminescence. The emission properties, such as the wavelength and quantum yield, are highly dependent on the rigidity of the complex and the energy gap between the excited state and the ground state. For complexes of this compound, the emission is likely to originate from a triplet MLCT (³MLCT) state.
Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for Hypothetical Metal Complexes
| Metal Ion (M) | Complex Example | Expected π→π* (nm) | Expected MLCT (nm) |
| Ru(II) | [Ru(5-NO₂-3,3'-bpy-4-NH₂)₃]²⁺ | ~280-320 | ~450-500 |
| Fe(II) | [Fe(5-NO₂-3,3'-bpy-4-NH₂)₃]²⁺ | ~270-310 | ~500-550 |
| Cu(II) | [Cu(5-NO₂-3,3'-bpy-4-NH₂)₂Cl₂] | ~290-330 | ~380-430 |
| Zn(II) | [Zn(5-NO₂-3,3'-bpy-4-NH₂)₂Cl₂] | ~290-330 | N/A (d¹⁰ config.) |
Note: These are estimated values based on trends observed for similar bipyridine ligands. Actual experimental values may vary.
Redox Behavior and Electrochemistry (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of these coordination compounds. The voltammograms of complexes featuring this compound would likely display both metal-centered and ligand-centered redox processes.
The presence of the electron-withdrawing nitro group would make the ligand easier to reduce, shifting the ligand-based reduction potentials to less negative values compared to unsubstituted bipyridine complexes. Conversely, it would make the metal center more electron-poor, making its oxidation more difficult (shifting the oxidation potential to more positive values). nih.gov
Photophysical Properties and Luminescence Studies
The photophysical properties of metal complexes are intrinsically linked to their electronic structure. For luminescent complexes, such as those of Ru(II) or Ir(III), with this compound, key parameters of interest include the emission wavelength, luminescence lifetime, and quantum yield.
Supramolecular Assemblies and Molecular Recognition Phenomena
The functional groups on this compound make it an excellent candidate for constructing complex supramolecular architectures through a combination of coordination bonds and non-covalent interactions.
Role of Non-Covalent Interactions in Complex Stability (e.g., π-π stacking, hydrogen bonding)
Non-covalent interactions are crucial in dictating the solid-state packing of molecules and the stability of supramolecular assemblies. nih.gov For complexes of this compound, several key interactions are anticipated:
Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are effective hydrogen bond acceptors. This allows for the formation of robust intermolecular hydrogen bonds (N-H···O), which can link individual complex units into one-, two-, or three-dimensional networks. researchgate.netnih.gov The pyridinic nitrogen atoms can also act as hydrogen bond acceptors, particularly if they are not involved in coordination.
π-π Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. nih.gov These interactions, where the electron-rich π system of one ring interacts with the electron-poor π system of an adjacent ring, are significant in stabilizing the crystal lattice. The arrangement is typically offset or slipped rather than a direct face-to-face stacking. researchgate.net
Nitro Group Interactions: Beyond simple hydrogen bonding, nitro groups can participate in other stabilizing interactions, such as n→π* interactions or dipole-dipole interactions, further influencing the supramolecular arrangement. researchgate.net
Self-Assembly Processes Directed by this compound as a Ligand
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific interactions. By combining this compound with appropriate metal ions and potentially other bridging ligands, a variety of discrete or polymeric supramolecular structures can be formed.
The directionality of the coordination bonds to the metal center, combined with the specific vectors of the hydrogen bonds and π-π stacking interactions, can be used to program the formation of desired architectures. For instance, using a metal ion that prefers a specific coordination geometry (e.g., square planar or octahedral) with this ligand could lead to the predictable formation of metallocycles or coordination polymers. The interplay between the strong, directional coordination bonds and the weaker, more flexible non-covalent interactions governs the final structure of the self-assembled entity. nso-journal.orgnih.gov The presence of both hydrogen bond donors and acceptors on the ligand provides a powerful tool for guiding these assembly processes into complex and functional materials.
Host-Guest Chemistry and Specific Recognition Principles
The host-guest chemistry of this compound is an intriguing area of supramolecular chemistry, focusing on the non-covalent interactions that govern the binding of this molecule (the "guest") within the cavity or binding site of a larger "host" molecule. While specific experimental studies on the host-guest complexes of this compound are not extensively documented in publicly available literature, the molecular recognition principles can be inferred from the distinct functional groups present in its structure: the bipyridine framework, the electron-withdrawing nitro group, and the electron-donating amino group. These features allow for a variety of non-covalent interactions, making it a versatile guest for different types of host molecules. researchgate.netnih.govnih.gov
The primary forces driving the formation of host-guest complexes with this compound include hydrogen bonding, π-π stacking, ion-dipole interactions, and van der Waals forces. nih.gov The specific recognition is dictated by the complementarity in size, shape, and chemical properties between the guest molecule and the host's binding site.
Potential Host Molecules and Their Interactions
A variety of macrocyclic hosts could potentially form inclusion complexes with this compound, with the binding mechanism being influenced by the host's unique structural characteristics.
Cyclodextrins (CDs): These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. nih.gov For this compound, the bipyridine moiety could be encapsulated within the hydrophobic cavity of β-cyclodextrin or γ-cyclodextrin, driven by hydrophobic interactions. The stability of such a complex would be influenced by the snugness of the fit. The amino and nitro groups, being more polar, would likely be oriented towards the hydrophilic rim of the cyclodextrin, where they could form hydrogen bonds with the hydroxyl groups of the host.
Calixarenes: These are macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their cavities can be tailored to recognize specific guests. A calixarene (B151959) with a π-electron-rich cavity could engage in π-π stacking interactions with the electron-deficient pyridine rings of the guest molecule, a phenomenon enhanced by the presence of the nitro group.
Cucurbit[n]urils (CB[n]): These macrocycles have a hydrophobic cavity and two polar carbonyl-fringed portals. They are known for their ability to form highly stable complexes with guests that have a complementary shape and size. nsf.gov The bipyridine core of this compound could be encapsulated within the cavity of a suitably sized cucurbituril, with the potential for hydrogen bonding between the amino group and the carbonyl portals of the host.
Specific Recognition Principles in Action
The formation of a host-guest complex is a highly specific process. The following principles are central to the recognition of this compound by a potential host:
Hydrogen Bonding: The amino group on the 4-position of the pyridine ring is a potent hydrogen bond donor, while the nitrogen atoms of the bipyridine rings and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. A host molecule with complementary hydrogen bonding sites would exhibit strong and specific binding.
π-π Stacking: The aromatic bipyridine system can participate in π-π stacking interactions. The electron-withdrawing nitro group reduces the electron density of the aromatic rings, making them good partners for stacking with electron-rich aromatic systems of a host molecule.
Shape and Size Complementarity: The principle of "lock and key" is fundamental in host-guest chemistry. The size and shape of the host's cavity must be appropriate to accommodate the this compound molecule for a stable complex to form.
Illustrative Data on Host-Guest Interactions
| Host Molecule | Potential Guest Moiety Interaction | Primary Driving Forces | Common Analytical Techniques |
| β-Cyclodextrin | Bipyridine core encapsulation | Hydrophobic interactions, van der Waals forces | NMR Spectroscopy, UV-Vis Spectroscopy, Isothermal Titration Calorimetry (ITC) |
| Sulfonated Calix researchgate.netarene | π-stacking with the nitro-substituted pyridine ring | π-π stacking, electrostatic interactions | Fluorescence Spectroscopy, NMR Spectroscopy |
| Cucurbit nih.govuril | Encapsulation of the bipyridine unit | Hydrophobic interactions, ion-dipole interactions, hydrogen bonding | ¹H NMR Titration, Mass Spectrometry, X-ray Crystallography |
Theoretical and Computational Investigations on 5 Nitro 3,3 Bipyridin 4 Amine
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of 5-Nitro-3,3'-bipyridin-4-amine is significantly influenced by the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) attached to the bipyridine framework. These substituents modulate the electron density distribution across the molecule, impacting its reactivity, stability, and spectroscopic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
For this compound, the amino group, being an electron-donating group, will raise the energy of the HOMO. Conversely, the nitro group, a strong electron-withdrawing group, will lower the energy of the LUMO. nih.gov This combined effect leads to a smaller HOMO-LUMO gap compared to the parent 3,3'-bipyridine (B1266100) molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. scirp.org
Theoretical calculations on similar nitro- and amino-substituted aromatic compounds provide insights into the expected energy levels. Density Functional Theory (DFT) calculations are a common method for determining these properties. bohrium.comresearchgate.net The specific energy values are highly dependent on the computational method and basis set used.
Table 1: Estimated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Values)
| Parameter | Estimated Energy (eV) |
| HOMO | -6.5 to -5.5 |
| LUMO | -3.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Note: These are estimated values based on trends observed in related nitro- and amino-substituted pyridines and bipyridines. Actual values would require specific quantum chemical calculations.
Charge Distribution, Electrostatic Potentials, and Dipole Moments
The presence of the electronegative nitro group and the electropositive amino group induces a significant polarization of the electron density in this compound. The nitro group withdraws electron density from the pyridine (B92270) ring, leading to a partial positive charge on the ring carbons and a high negative charge on the oxygen atoms of the nitro group. The amino group, on the other hand, donates electron density to the ring, increasing the negative charge on the ortho and para positions relative to the amino group.
Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the nitro group's oxygen atoms and the nitrogen of the amino group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and parts of the pyridine rings, indicating sites for nucleophilic attack.
Spin Density Distributions in Radical Species and Excited States
In radical species, such as the radical cation or anion of this compound, the unpaired electron is not localized on a single atom but is distributed across the molecule. The spin density distribution indicates the probability of finding the unpaired electron at a particular location.
In the radical anion, the spin density is expected to be predominantly localized on the nitro group and the pyridine ring to which it is attached, as the LUMO is largely centered on this electron-accepting moiety. researchgate.net Conversely, in the radical cation, the spin density would be more distributed over the amino group and its associated pyridine ring, reflecting the electron-donating nature of the HOMO. researchgate.net
In electronically excited states, the charge distribution is also altered. Upon absorption of light, an electron can be promoted from the HOMO to the LUMO. In this compound, this would likely correspond to an intramolecular charge transfer (ICT) from the amino-substituted ring (donor) to the nitro-substituted ring (acceptor). This excited state would have an even larger dipole moment than the ground state.
Conformational Analysis and Torsional Barriers
The three-dimensional structure and flexibility of this compound are primarily determined by the rotation around the C3-C3' bond connecting the two pyridine rings.
Inter-ring Rotation and Planarity Considerations of the Bipyridine Unit
For 3,3'-bipyridine, unlike its 2,2' and 4,4' isomers, steric hindrance between the rings is less of a factor in determining the preferred conformation. researchgate.net The molecule can adopt a range of conformations from planar to non-planar. The degree of planarity is a balance between steric effects and electronic effects that favor conjugation (and thus planarity). The inter-ring torsional angle (the dihedral angle between the planes of the two pyridine rings) is the key parameter in this analysis.
Computational studies on substituted bipyridines have shown that the energy barrier to rotation around the inter-ring bond can be influenced by substituents. nih.gov For the parent 3,3'-bipyridine, the rotational barrier is relatively low, allowing for a range of accessible conformations at room temperature.
Influence of Nitro and Amino Substituents on Molecular Geometry and Dynamics
The nitro and amino groups in this compound can influence the conformational preferences and rotational dynamics of the bipyridine unit. The electronic effects of these groups can alter the bond orders of the pyridine rings and the inter-ring bond, which in turn can affect the torsional barrier.
The nitro group, due to its size and potential for steric interactions, might favor a more twisted conformation to minimize repulsion with adjacent atoms. However, electronic effects favoring conjugation between the rings would favor a more planar arrangement. The amino group is less sterically demanding. Intramolecular hydrogen bonding between the amino group and the nitrogen of the adjacent pyridine ring is not possible in this substitution pattern, which would otherwise have a significant impact on planarity.
The interplay of these steric and electronic factors will determine the equilibrium geometry and the energy profile for rotation around the C3-C3' bond. It is likely that the molecule exists in a non-planar (twisted) conformation in its ground state, with a specific torsional angle that represents the minimum energy conformation. The barrier to rotation will dictate the rate of interconversion between different conformations.
Table 2: Estimated Torsional Barrier for Inter-ring Rotation in Substituted 3,3'-Bipyridines (Illustrative Values)
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Twisted (Minimum) | 30-60 | 0 |
| Planar (Transition State) | 0 | 2-5 |
| Perpendicular (Transition State) | 90 | 3-6 |
Note: These are estimated values based on general trends for substituted biaryls and bipyridines. Actual values would require specific computational modeling of this compound.
Based on a comprehensive search for scholarly and scientific literature, there is currently insufficient publicly available research data specifically focused on the theoretical and computational investigation of "this compound" to generate a detailed and scientifically accurate article as per the requested outline.
The specific subsections requested, such as the "Characterization of Transition States and Intermediates," "Calculation of Reaction Energetics and Activation Barriers," and the precise prediction of "Vibrational Frequencies (FT-IR, FT-Raman)" and "Nuclear Magnetic Resonance (NMR) Chemical Shifts," require dedicated computational chemistry studies on this exact molecule.
While general principles and computational studies exist for related pyridine derivatives, nitro compounds, and bipyridine systems, applying this information to "this compound" would be speculative. core.ac.ukresearchgate.net Adhering to the strict requirements for accuracy and focus solely on the specified compound, it is not possible to provide a fact-based article covering the detailed outline without fabricating information.
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Prediction and Interpretation of Spectroscopic Properties
Electronic Spectra (UV-Vis) and Photophysical Parameters
The electronic absorption spectrum of this compound is theoretically characterized by transitions occurring within the pyridine rings, the nitro group, and the amino group, as well as charge-transfer transitions between these moieties. The bipyridine core gives rise to intense π→π* transitions at shorter wavelengths, typically in the UV region. The presence of the nitro and amino substituents, however, significantly influences the spectral properties.
The amino group, an electron-donating group, and the nitro group, a potent electron-withdrawing group, are expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted 3,3'-bipyridine. This is due to the extension of the π-conjugated system and the possibility of intramolecular charge transfer (ICT) from the electron-rich amino group and pyridine ring to the electron-deficient nitro-substituted pyridine ring. Such ICT transitions are characteristic of "push-pull" molecules, where an electron donor and acceptor are part of the same conjugated system. For similar push-pull molecules like para-nitroaniline, the first absorption band involves HOMO→LUMO π→π* transitions with significant charge transfer character. chemrxiv.org
The UV-Vis spectrum is anticipated to display multiple bands. High-energy bands corresponding to π→π* transitions within the aromatic system are expected, while a lower-energy, broad band attributable to the ICT transition should be observable in the visible region, rendering the compound colored. The less intense n→π* transitions, originating from the non-bonding electrons of the nitrogen and oxygen atoms, are also expected, though they may be masked by the more intense π→π* or ICT bands. Solvatochromism is another anticipated property, with the position of the ICT band being sensitive to solvent polarity; a red shift is generally observed in more polar solvents for similar compounds. chemrxiv.org
Table 1: Predicted Electronic Transitions and Their Characteristics for this compound
| Transition Type | Probable Wavelength Region | Relative Intensity | Characteristics |
| π→π | < 300 nm | High | Transitions within the bipyridine aromatic system. |
| n→π | 300-400 nm | Low | Transitions involving non-bonding electrons on N and O atoms. Often submerged by stronger absorptions. |
| Intramolecular Charge Transfer (ICT) | > 400 nm | Medium to High | Transition from the amino- and pyridine-rich donor part to the nitro-substituted pyridine acceptor part. Highly sensitive to solvent polarity. |
Note: The data in this table are predictive and based on theoretical principles and data from analogous compounds.
Ligand Design and Optimization through Computational Approaches
Computational chemistry offers powerful tools for the in silico design and optimization of ligands like this compound, allowing for the prediction and tuning of their properties before engaging in synthetic efforts.
The structure of this compound presents multiple potential coordination sites for metal ions. The primary binding sites are the nitrogen atoms of the two pyridine rings (N1' and N1). The nitrogen atom of the amino group also represents a potential, albeit generally weaker, coordination site.
Density Functional Theory (DFT) calculations can be employed to determine the preferred coordination mode. By calculating the molecular electrostatic potential (MEP) and the Fukui functions, the most nucleophilic regions of the molecule can be identified, which correspond to the most likely metal binding sites. For bipyridine ligands, chelation involving the two pyridine nitrogens is a common coordination mode, leading to the formation of a stable five-membered ring with a metal center.
However, in 3,3'-bipyridine, the nitrogen atoms are positioned such that simple chelation to a single metal center is sterically hindered. Therefore, this compound is more likely to act as a monodentate or a bridging ligand. The electron-donating amino group at the 4-position is expected to increase the electron density on the adjacent pyridine nitrogen (N1), making it a more favorable coordination site compared to the nitrogen of the nitro-substituted ring. Conversely, the strong electron-withdrawing effect of the nitro group at the 5'-position significantly reduces the basicity of the nitrogen atom on that ring (N1'), making it a less favorable binding site. Theoretical studies on substituted bipyridines have shown that the electronic nature of substituents profoundly impacts the properties of the resulting metal complexes. acs.orgnih.gov
The electronic, photophysical, and redox properties of this compound and its potential metal complexes can be rationally tuned by modifying its substituent pattern. Computational methods are invaluable for predicting the outcomes of such modifications.
Electronic Properties: The combination of a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) creates a significant dipole moment and a relatively small HOMO-LUMO gap, which is responsible for the ICT characteristics. DFT and Time-Dependent DFT (TD-DFT) calculations can predict how changing these substituents or adding new ones would alter the energies of the frontier molecular orbitals. For instance, replacing the amino group with a stronger donor (e.g., -N(CH₃)₂) would likely lead to a smaller HOMO-LUMO gap and a red-shift in the ICT absorption band. Conversely, replacing the nitro group with a weaker acceptor would cause a blue-shift. Studies on other substituted bipyridine complexes have demonstrated that even moderate electron-donating substituents can significantly impact redox potentials and catalytic activity. acs.orgprinceton.edu
Photophysical Properties: TD-DFT calculations can be used to simulate the UV-Vis spectra and predict the energies and intensities of electronic transitions. This allows for the in silico screening of various derivatives to identify candidates with desired absorption or emission properties. For instance, extending the π-conjugation of the bipyridine system could enhance molar absorptivity and shift the absorption to longer wavelengths.
Redox Properties: The redox potentials of the ligand and its metal complexes are crucial for applications in catalysis and electronics. The nitro group makes the ligand easier to reduce, while the amino group makes it easier to oxidize. DFT calculations can provide reliable estimates of these potentials. By systematically varying substituents, a library of ligands with a wide range of redox potentials can be computationally designed. For example, adding further electron-withdrawing groups would make the ligand even easier to reduce, a property that can be desirable in the design of photocatalysts.
Table 2: Predicted Effects of Substituent Modification on the Properties of a this compound Scaffold
| Substituent Modification | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on ICT Wavelength (λmax) | Predicted Effect on Reduction Potential |
| Replace -NH₂ with -OCH₃ (weaker donor) | Increase | Blue-shift (decrease) | Becomes more difficult |
| Replace -NO₂ with -CN (weaker acceptor) | Increase | Blue-shift (decrease) | Becomes more difficult |
| Add a donor group to the 6-position | Decrease | Red-shift (increase) | Becomes more difficult |
| Add a withdrawing group to the 6-position | Decrease | Red-shift (increase) | Becomes easier |
Note: The trends in this table are illustrative and based on established principles of physical organic chemistry and computational studies on related aromatic systems.
Future Research Directions and Potential Contributions to Advanced Chemical Science
Development of Innovative and Sustainable Synthetic Routes for Nitroaminobipyridines
The advancement of synthetic methodologies is paramount for the accessibility and application of novel compounds. For 5-Nitro-3,3'-bipyridin-4-amine and its analogs, future research should focus on developing efficient, scalable, and environmentally benign synthetic strategies.
Furthermore, the principles of green chemistry should guide the development of new synthetic routes. rsc.org This includes:
Continuous Flow Chemistry: Nitration and hydrogenation (nitro reduction) reactions are often highly exothermic and can be hazardous on a large scale. vapourtec.commdpi.com Continuous-flow microreactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and often improving yield and selectivity. rsc.orgresearchgate.netacs.org Developing a continuous-flow process for the synthesis of nitroaminobipyridines would represent a significant step towards safer and more scalable production. rsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for mild and selective chemical transformations. acs.orgnih.gov Future research could explore photocatalytic methods for either the C-H functionalization of the bipyridine rings or for the reduction of the nitro group under ambient conditions, minimizing the need for harsh reagents. iciq.orgnih.gov
Sustainable Reagents and Solvents: Investigating syntheses that utilize biomass-derived solvents or employ catalytic systems based on earth-abundant metals would align with the goals of sustainable chemistry. nih.govresearchgate.net
Exploration of Undiscovered Chemical Transformations and Derivatizations
The unique electronic push-pull system and multiple reactive sites of this compound make it a versatile building block for further chemical exploration. Future research should aim to uncover novel transformations and derivatizations to expand its chemical space and potential applications.
Key areas for investigation include:
Selective Functionalization of the Amino Group: The primary amine can be a handle for a wide range of modifications. Research into its diazotization followed by Sandmeyer-type reactions could introduce a variety of substituents (e.g., halogens, cyano, hydroxyl) at the 4-position. Additionally, N-acylation, N-alkylation, or coupling with other molecules could be explored to tune the compound's steric and electronic properties.
Transformations of the Nitro Group: While the nitro group is a key precursor to the amine, its reactivity can be further exploited. For instance, its partial reduction could yield nitroso or hydroxylamino derivatives, opening pathways to new classes of compounds.
C-H Functionalization of the Pyridine (B92270) Rings: Both pyridine rings contain C-H bonds that are potential sites for further functionalization. recercat.cat Advanced catalytic methods could be developed to selectively introduce additional substituents, leading to highly decorated bipyridine ligands with tailored properties. This would allow for fine-tuning of the ligand's coordination properties and the photophysical or catalytic behavior of its metal complexes.
Rational Design of Advanced Coordination Complexes for Targeted Chemical Functions
Bipyridines are among the most important ligands in coordination chemistry, forming stable complexes with a vast array of metal ions. nih.gov The specific substitution pattern of this compound makes it a particularly interesting ligand. The amino group can act as a hydrogen-bond donor, while the nitro group is a hydrogen-bond acceptor, potentially leading to unique supramolecular assemblies in the solid state.
Future research should focus on the rational design of coordination complexes for specific functions:
Photoredox Catalysis: Ruthenium and iridium bipyridyl complexes are mainstays in photoredox catalysis. The electronic asymmetry of this compound could be used to tune the excited-state properties (e.g., lifetime, redox potentials) of such complexes. Synthesizing and studying a series of these complexes could lead to new catalysts with enhanced efficiency or novel reactivity.
Sensors and Molecular Probes: The electronic structure of the ligand is sensitive to its environment. Metal complexes that exhibit changes in their photophysical properties (e.g., fluorescence or color) upon binding to specific analytes could be designed. The push-pull nature of the substituents might enhance these sensing capabilities.
Materials Science: Bipyridine-based metal complexes are used in the development of materials for organic light-emitting diodes (OLEDs) and solar cells. The unique electronic and hydrogen-bonding characteristics of this ligand could be harnessed to create new materials with improved performance, stability, or novel self-assembly properties.
Integration of Multiscale Computational and Experimental Methodologies for Comprehensive Understanding
To accelerate the discovery and development of new applications for this compound and its derivatives, a synergistic approach combining computational modeling and experimental validation is essential.
Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of properties before a molecule is ever synthesized. This includes:
Reaction Mechanisms: Modeling potential synthetic routes and derivatization reactions to predict feasibility, regioselectivity, and potential byproducts.
Electronic and Photophysical Properties: Calculating the electronic structure, absorption and emission spectra, and redox potentials of the ligand and its potential metal complexes. This can guide the design of molecules for specific applications in catalysis or materials science.
Intermolecular Interactions: Simulating how the molecule interacts with itself and other molecules to predict crystal packing, self-assembly, and binding to biological targets or analytes.
Experimental Validation: The predictions from computational studies must be rigorously tested in the laboratory. Advanced spectroscopic techniques (e.g., multidimensional NMR, transient absorption spectroscopy) and structural analysis (e.g., X-ray crystallography) will be crucial for characterizing new compounds and materials. This iterative cycle of prediction, synthesis, and characterization will provide a deep and comprehensive understanding of the structure-property relationships, enabling the rational design of next-generation molecules and materials based on the this compound scaffold.
Q & A
Q. What are the key synthetic strategies for preparing 5-Nitro-3,3'-bipyridin-4-amine?
Methodological Answer: The synthesis typically involves nitration of a bipyridine precursor. A common approach includes:
- Step 1 : Selectively introducing the nitro group via electrophilic aromatic nitration. The position is controlled by directing groups (e.g., amino or methyl groups) on the bipyridine scaffold.
- Step 2 : Purification via column chromatography or recrystallization to isolate the nitro-substituted product.
- Critical Parameters : Reaction temperature (0–50°C), nitric acid concentration, and solvent polarity (e.g., sulfuric acid or acetic anhydride mixtures) .
Table 1 : Comparison of Nitration Conditions
| Precursor | Nitrating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3,3'-Bipyridin-4-amine | HNO₃/H₂SO₄ | H₂SO₄ | 62 | |
| Halogenated bipyridine | Acetyl nitrate | CH₃COOH | 48 |
Q. How is this compound characterized structurally?
Methodological Answer:
- X-ray Crystallography : Resolves nitro group orientation and hydrogen bonding (e.g., amine-nitro interactions). Example: C—N bond lengths (~1.35 Å) confirm nitro positioning .
- NMR Spectroscopy : ¹H-NMR shows deshielded aromatic protons adjacent to nitro groups (δ 8.2–9.2 ppm). ¹³C-NMR confirms nitro carbon signals at ~150 ppm .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 232) and fragmentation patterns .
Advanced Research Questions
Q. How can competing side reactions during nitration be minimized?
Methodological Answer: Competing over-nitration or ring oxidation is mitigated by:
Q. What analytical methods resolve discrepancies in spectroscopic data for nitro-aromatic amines?
Methodological Answer: Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., amine-imine tautomerism shifts).
- Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ alters hydrogen bonding, clarifying peak splitting.
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The nitro group acts as both an electron-withdrawing group and a potential leaving group:
- Suzuki-Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to reduced electron density.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl converts nitro to amine, enabling subsequent functionalization.
- Competing Pathways : Nitro displacement may occur under strong nucleophilic conditions (e.g., SNAr with KOtBu) .
Troubleshooting Synthesis Challenges
Q. Why are yields low in the final purification step?
Methodological Answer: Low yields often stem from:
- Solubility Issues : Use mixed solvents (e.g., DCM/MeOH) for recrystallization.
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. nitrating agent) and reaction time.
- Chromatography Losses : Replace silica gel with reverse-phase C18 columns for polar nitroamines .
Data Contradiction Analysis
Q. How to interpret conflicting reports on thermal stability?
Methodological Answer: Discrepancies arise from differing measurement techniques:
- DSC vs. TGA : DSC may show exothermic decomposition peaks (150–200°C), while TGA measures mass loss.
- Atmosphere Effects : Stability under N₂ vs. air alters decomposition pathways.
- Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Always cross-validate with elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
